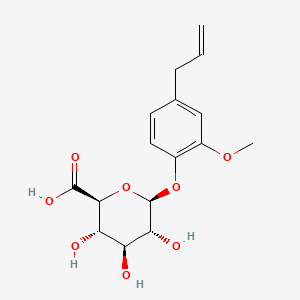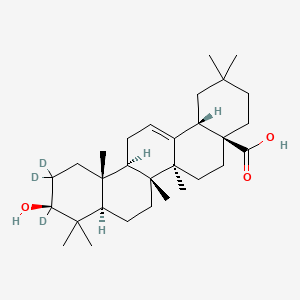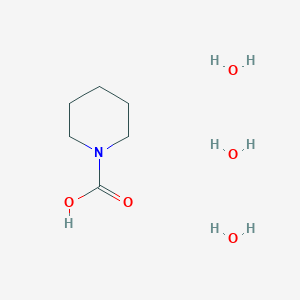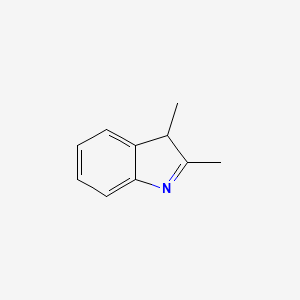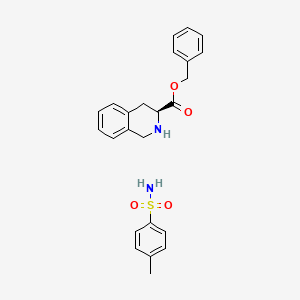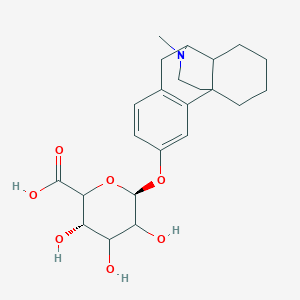
Dextrorphan O-|A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextrorphan O-|A-D-Glucuronide is a metabolite of dextrorphan, which is itself a metabolite of dextromethorphan. This compound is formed in the liver through the process of glucuronidation, a major metabolic pathway that aids in the excretion of toxic substances, drugs, and other compounds that cannot be used as energy sources .
准备方法
Synthetic Routes and Reaction Conditions
Dextrorphan O-|A-D-Glucuronide is synthesized through the glucuronidation of dextrorphan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to dextrorphan. The reaction typically occurs in the liver and requires the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological samples. The compound is stable during and after the extraction process, in plasma at room temperature, and after multiple freeze-thaw cycles . Direct analysis of intact this compound can be achieved through protein precipitation methods .
化学反应分析
Types of Reactions
Dextrorphan O-|A-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction that attaches glucuronic acid to dextrorphan. This reaction is catalyzed by UGT enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and the presence of UGT enzymes. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The major product formed from the glucuronidation of dextrorphan is this compound .
科学研究应用
Dextrorphan O-|A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used in studies to understand the metabolism and excretion of dextrorphan and dextromethorphan.
Toxicology: The compound is studied to assess the detoxification pathways of various drugs and toxic substances.
Analytical Chemistry: It serves as a reference standard in the quantification and analysis of glucuronide metabolites.
作用机制
Dextrorphan O-|A-D-Glucuronide exerts its effects through the process of glucuronidation, which facilitates the excretion of dextrorphan. Dextrorphan itself is an NMDA receptor antagonist and sigma-1 receptor agonist, contributing to its psychoactive effects . The glucuronidation process does not alter the pharmacological activity of dextrorphan but aids in its excretion .
相似化合物的比较
Similar Compounds
Dextromethorphan: The parent compound of dextrorphan, used as a cough suppressant and in high doses, a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, an opioid analgesic.
3-Hydroxymorphinan: A minor metabolite of dextrorphan, formed through N-demethylation.
Uniqueness
Dextrorphan O-|A-D-Glucuronide is unique due to its role in the detoxification and excretion of dextrorphan. Unlike its parent compound, dextrorphan, which has significant pharmacological activity, this compound primarily serves as a means to facilitate the removal of dextrorphan from the body .
属性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1 |
InChI 键 |
YQAUTKINOXBFCA-WXBCIEEXSA-N |
手性 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


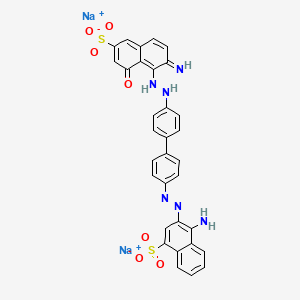


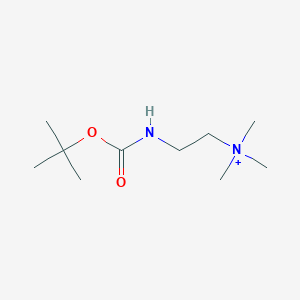
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
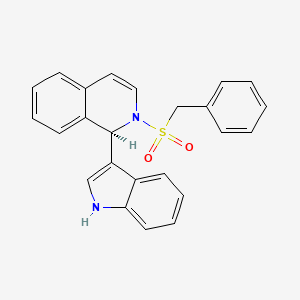
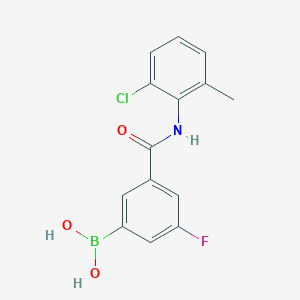
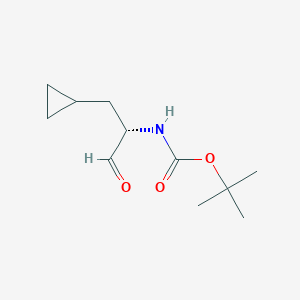
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
